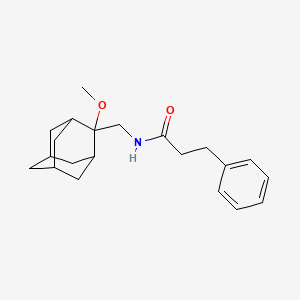

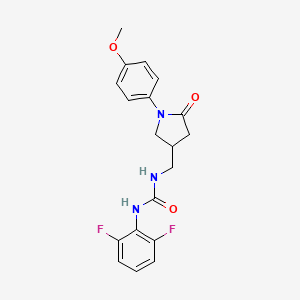

![molecular formula C15H26ClN5O2 B2375571 tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride CAS No. 1803561-25-2](/img/structure/B2375571.png)

tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine core structure . The presence of a piperidin-4-yl group and a tert-butyl carboxylate group suggests that it might have interesting biological activities, as these functional groups are often found in bioactive compounds.

Molecular Structure Analysis

The molecular structure analysis of such compounds is typically done using techniques like NMR spectroscopy . The exact structure would depend on the specific substituents and their positions on the [1,2,4]triazolo[4,3-a]pyrazine core.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the piperidin-4-yl group and the tert-butyl carboxylate group. For example, the piperidine ring might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the piperidin-4-yl group and the tert-butyl carboxylate group. For example, these groups might influence the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has been found to have significant antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques. All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Anti-Tumor Activity

The compound has shown potential in anti-tumor activity. One of the derivatives exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines .

Energetic Materials

Triazolo[4,3-a]pyrazine derivatives have been used in the synthesis of energetic materials. These materials have shown excellent insensitivity toward external stimuli and very good calculated detonation performance .

Anti-Inflammatory Effect

The compound has been found to have an anti-inflammatory effect. It has been shown to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Enzyme Inhibitors

Triazolo[4,3-a]pyrazine derivatives have been found to be effective enzyme inhibitors. They have shown inhibitory effects on carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .

Antitubercular Agents

These compounds have also been found to be effective antitubercular agents .

Zukünftige Richtungen

Given the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, which is found in compounds with anti-tubercular activity , this compound could be of interest for further study in the field of medicinal chemistry. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and evaluating its biological activity.

Wirkmechanismus

Target of Action

It’s known that similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .

Mode of Action

It’s known that similar triazolo[4,3-a]pyrazine derivatives have shown antibacterial activities . These compounds likely interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.

Biochemical Pathways

Given its antibacterial activity, it’s likely that it interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Similar compounds are typically well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, leading to the death of bacterial cells . This is likely due to the disruption of essential bacterial processes as mentioned above.

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the effectiveness of antibacterial agents can be reduced in the presence of biofilms . .

Eigenschaften

IUPAC Name |

tert-butyl 3-piperidin-4-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2.ClH/c1-15(2,3)22-14(21)19-8-9-20-12(10-19)17-18-13(20)11-4-6-16-7-5-11;/h11,16H,4-10H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGLBQKTGLLKHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C3CCNCC3)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

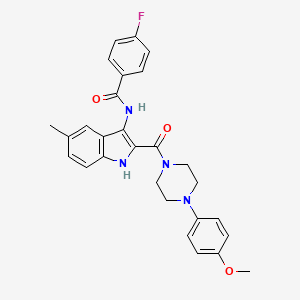

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

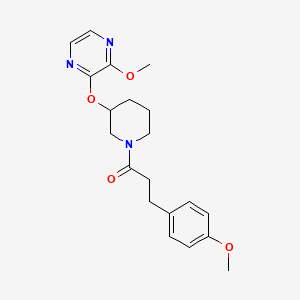

![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)

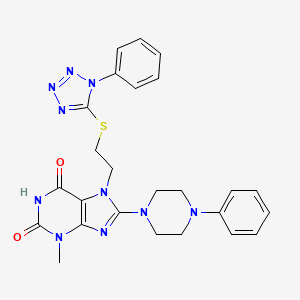

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)

![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)